molecular formula C11H8N2O B15335280 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile CAS No. 74048-10-5

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile

Cat. No.: B15335280
CAS No.: 74048-10-5
M. Wt: 184.19 g/mol
InChI Key: RUHONOASDPNPFI-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile is a heterocyclic compound featuring an oxazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring, characterized by a five-membered ring containing one oxygen and one nitrogen atom, is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile typically involves the cyclodehydration of appropriate precursors. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize waste. The use of one-pot synthesis techniques, where multiple reaction steps are combined into a single process, is common to reduce the number of stages and the amount of waste generated .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to amines.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrile group.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as human carbonic anhydrase II by binding to the active site, thereby preventing the enzyme from catalyzing its reaction . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1,3-oxazol-5-yl)benzonitrile is unique due to its combination of an oxazole ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

74048-10-5

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3-(2-methyl-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C11H8N2O/c1-8-13-7-11(14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3

InChI Key

RUHONOASDPNPFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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